
4-(4-Azido-2,5-dibutoxyphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is a chemical compound characterized by the presence of an azido group attached to a dibutoxyphenyl ring, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,5-dibutoxyphenyl)morpholine.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the precursor compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Azido-2,5-dibutoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Azido-2,5-dibutoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photo-reactive polymers and adhesives.
Mecanismo De Acción
The mechanism of action of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group can form highly reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-2,5-dibutoxybenzene: Lacks the morpholine ring but shares the azido and dibutoxyphenyl groups.
4-(4-Azido-2,5-dimethoxyphenyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is unique due to the combination of the azido group, dibutoxyphenyl ring, and morpholine ring
Propiedades
Número CAS |
94000-06-3 |
|---|---|
Fórmula molecular |
C18H28N4O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-(4-azido-2,5-dibutoxyphenyl)morpholine |
InChI |
InChI=1S/C18H28N4O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
Clave InChI |
CXEJZJZTMBMQOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1N=[N+]=[N-])OCCCC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


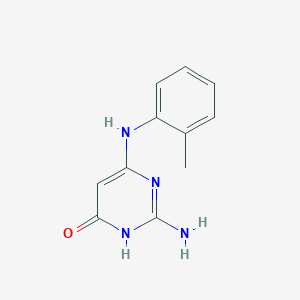
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
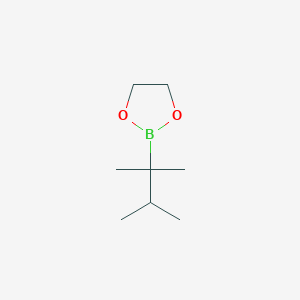

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
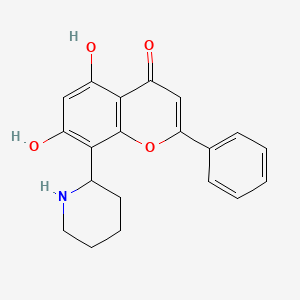


![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
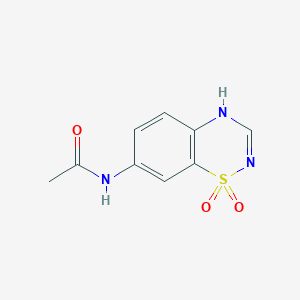
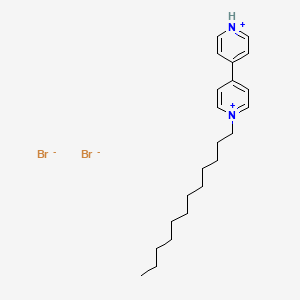
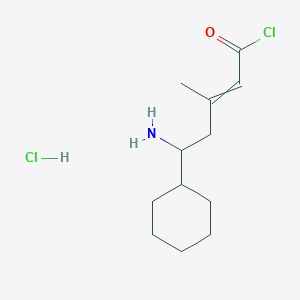
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
